Velpatasvir

Description

Properties

IUPAC Name |

methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCUMDQMBHQXKK-CDIODLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H54N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722565 | |

| Record name | Velpatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1377049-84-7 | |

| Record name | Carbamic acid, N-[(1R)-2-[(2S,4S)-2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1377049-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velpatasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377049847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velpatasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Velpatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VELPATASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU0C7RS7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Pan-Genotypic Cure: A Technical Guide to the Discovery and Development of Velpatasvir

For Immediate Release

Foster City, CA – December 13, 2025 – This technical guide provides an in-depth overview of the discovery and development timeline of Velpatasvir (formerly GS-5816), a pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor developed by Gilead Sciences. This document, intended for researchers, scientists, and drug development professionals, details the key milestones, experimental methodologies, and clinical trial data that led to the approval of this transformative antiviral agent, a core component of the single-tablet regimens Epclusa® and Vosevi®.

Executive Summary

This compound is a cornerstone of modern Hepatitis C therapy, offering a highly effective, safe, and well-tolerated treatment for all six major HCV genotypes. Its development represents a significant achievement in medicinal chemistry and clinical research, culminating in a simple, single-tablet regimen that has revolutionized the treatment landscape for millions of patients worldwide. This guide traces the journey of this compound from its initial discovery through rigorous preclinical and clinical evaluation to its eventual regulatory approval.

Discovery and Preclinical Development Timeline

The development of this compound was a multi-year endeavor driven by the need for a pan-genotypic HCV inhibitor. The following timeline highlights the key phases of its discovery and preclinical evaluation:

| Year(s) | Milestone | Description |

| Early 2010s | Lead Identification & Optimization | Gilead Sciences initiated a medicinal chemistry program to identify novel HCV NS5A inhibitors with broad genotype coverage. Through high-throughput screening and structure-activity relationship (SAR) studies, lead compounds were identified and subsequently optimized to improve potency, metabolic stability, and pharmacokinetic properties. |

| ~2012 | Identification of GS-5816 (this compound) | GS-5816 emerged as a clinical candidate with potent, picomolar activity against a wide range of HCV genotypes in in-vitro replicon assays. It demonstrated a high barrier to resistance and favorable preclinical pharmacokinetic profiles across multiple species. |

| 2013 | Phase 1 First-in-Human Studies Commence | A Phase 1 clinical trial (NCT01740791) was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of GS-5816 in healthy volunteers. The study confirmed the drug's suitability for once-daily dosing. |

Mechanism of Action: Targeting the HCV NS5A Protein

This compound exerts its antiviral effect by targeting the Hepatitis C virus nonstructural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1] While NS5A has no known enzymatic function, it plays a critical role in the formation of the viral replication complex. This compound binds to NS5A, disrupting its normal function and thereby inhibiting viral replication.

References

A Technical Guide to the Mechanism of Action of Velpatasvir on the HCV NS5A Protein

Executive Summary

Velpatasvir is a highly potent, pangenotypic direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). NS5A is a multifunctional phosphoprotein with no enzymatic activity, yet it is indispensable for viral RNA replication and virion assembly. This compound exerts its antiviral effect by binding directly to the N-terminal domain of the NS5A protein. This interaction is believed to lock the dimeric NS5A protein in a conformation that is incompatible with viral RNA binding, thereby inhibiting two critical stages of the HCV life cycle: the formation of the membranous web, which serves as the site for genome replication, and the subsequent assembly of new viral particles. This document provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and process visualizations.

The Target: HCV Nonstructural Protein 5A (NS5A)

The NS5A protein is a zinc-binding, proline-rich phosphoprotein that is a crucial component of the HCV replication complex.[1] It is produced as part of a large polyprotein translated from the viral genome, which is then cleaved by viral proteases.[1]

Structure and Domains: NS5A is composed of an N-terminal amphipathic helix that anchors it to the endoplasmic reticulum membrane, followed by three distinct domains (I, II, and III) connected by low-complexity sequences.[2][3]

-

Domain I (aa ~33-202): This N-terminal domain is highly structured and forms a novel zinc-coordination motif.[2][4] Crucially, Domain I is the site of dimerization and is the direct target of NS5A inhibitors like this compound.[4]

-

Domains II and III: These domains are largely unstructured and are implicated in interactions with a wide array of host and viral proteins, as well as viral RNA.[3][5]

Function in the HCV Life Cycle: NS5A is a master regulator of the viral life cycle. Its primary functions include:

-

RNA Replication: NS5A is essential for the replication of the viral RNA genome. It interacts with other viral proteins, such as the NS5B RNA-dependent RNA polymerase, and the viral RNA itself.[1][6]

-

Membranous Web Formation: NS5A orchestrates the formation of double-membrane vesicles derived from the host cell's endoplasmic reticulum. This "membranous web" creates a specialized microenvironment that houses the viral replication complex, protecting it from host defenses.

-

Virion Assembly: NS5A also plays a critical role in the later stages of the viral life cycle, coordinating the assembly of new infectious virus particles.[7]

References

- 1. iasusa.org [iasusa.org]

- 2. researchgate.net [researchgate.net]

- 3. natap.org [natap.org]

- 4. benchchem.com [benchchem.com]

- 5. Sofosbuvir and this compound for HCV Genotype 2 and 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Hepatitis C Inhibition: A Technical Guide to the Chemical Structure and Properties of Velpatasvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir (formerly GS-5816) is a potent, pangenotypic direct-acting antiviral (DAA) agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. As a second-generation NS5A inhibitor, this compound exhibits a high barrier to resistance and is a key component of several highly effective combination therapies. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental methodologies relevant to its synthesis, characterization, and preclinical evaluation.

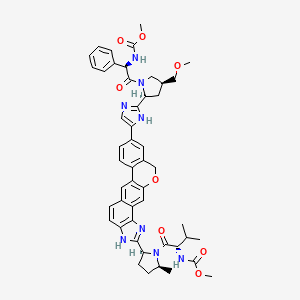

Chemical Identity and Structure

This compound is a complex small molecule with a sophisticated architecture that underpins its high affinity and specificity for the HCV NS5A protein.[1] Its systematic IUPAC name is methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate[1] |

| Molecular Formula | C₄₉H₅₄N₈O₈[2] |

| Molecular Weight | 883.00 g/mol [3] |

| CAS Number | 1377049-84-7[2] |

| PubChem CID | 67683363[1] |

| Synonyms | GS-5816, UNII-KCU0C7RS7Z[3] |

Physicochemical Properties

The physicochemical properties of this compound are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its clinical efficacy.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | >170°C (decomposes)[4] |

| Boiling Point | Data not available |

| Solubility | - Insoluble in water[3]- Soluble in Ethanol and DMSO[3]- pH-dependent solubility in aqueous solutions: - >36 mg/mL at pH 1.2[5] - 3.6 mg/mL at pH 2[5] - <0.1 mg/mL above pH 5[5] |

| pKa | 3.74[6] |

| LogP | Data not available |

| Appearance | White to off-white powder[3] |

Mechanism of Action: Targeting the HCV NS5A Protein

This compound exerts its antiviral effect by specifically inhibiting the Hepatitis C Virus Non-Structural Protein 5A (NS5A).[1] NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[2] Although it does not have any known enzymatic activity, NS5A plays a crucial role in the formation of the membranous web, a complex intracellular structure where viral replication takes place.

This compound binds to the N-terminal domain of NS5A, inducing conformational changes that disrupt its normal function. This interference with NS5A leads to the inhibition of both viral RNA synthesis and the assembly of new virions.

Caption: HCV Replication Cycle and the inhibitory action of this compound on NS5A.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. While specific proprietary details may vary, the general synthetic strategy can be outlined based on publicly available patent literature.

Caption: A generalized workflow for the chemical synthesis of this compound.

Methodology:

-

Step 1: Synthesis of Key Intermediates: The synthesis typically begins with the preparation of two key fragments: a substituted pyrrolidine derivative and a complex naphtho[1,2-d]imidazole core structure. These syntheses involve multiple steps, including protection and deprotection of functional groups, cyclization reactions, and chiral resolutions to obtain the desired stereochemistry.

-

Step 2: Coupling of Intermediates: The pyrrolidine and naphtho[1,2-d]imidazole intermediates are then coupled together through a suitable chemical reaction, often a palladium-catalyzed cross-coupling reaction.

-

Step 3: Further Elaboration: The resulting coupled product undergoes further chemical modifications to introduce the remaining structural motifs of the this compound molecule.

-

Step 4: Purification: The final crude product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield highly pure this compound.

-

Step 5: Characterization: The structure and purity of the final compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antiviral Activity Assessment: HCV Replicon Assay

The antiviral activity of this compound is typically evaluated using a cell-based HCV replicon assay. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound.

-

The plates are incubated for 48 to 72 hours.

-

-

Quantification of HCV Replication: The level of HCV RNA replication is quantified. If the replicon contains a reporter gene (e.g., luciferase), its activity is measured using a luminometer. Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified by quantitative real-time PCR (qRT-PCR).

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo® or MTS reagent) is performed to determine the effect of the compound on cell viability.

-

Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits HCV replication by 50%, and the 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.

In Vitro Metabolic Stability Assessment

The metabolic stability of this compound can be assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Methodology:

-

Incubation: this compound (typically at a concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Analysis: After centrifugation to remove the precipitated protein, the concentration of remaining this compound in the supernatant is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vitro Permeability Assessment: Caco-2 Permeability Assay

The intestinal permeability of this compound can be evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human oral drug absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

The culture medium is replaced with a transport buffer.

-

This compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability).

-

Samples are collected from the receiver compartment at various time points.

-

-

Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Conclusion

This compound represents a significant advancement in the treatment of chronic hepatitis C. Its complex chemical structure is intricately linked to its potent and pangenotypic inhibition of the HCV NS5A protein. The favorable physicochemical and pharmacokinetic properties of this compound contribute to its high clinical efficacy and good safety profile. The experimental methodologies outlined in this guide provide a framework for the synthesis, characterization, and preclinical evaluation of this compound and similar antiviral compounds, aiding researchers and drug development professionals in the ongoing quest for novel and improved therapies for viral diseases.

References

Velpatasvir's Pan-Genotypic Dominance: A Technical Deep Dive into HCV NS5A Inhibition

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism and broad-spectrum activity of Velpatasvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. By targeting the viral non-structural protein 5A (NS5A), this compound exhibits potent antiviral effects across all major HCV genotypes, a characteristic that has revolutionized therapeutic strategies. This document provides a detailed examination of its mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its pan-genotypic profile.

Introduction: The Role of NS5A in the HCV Life Cycle

The Hepatitis C virus, a single-stranded RNA virus, orchestrates its replication within a complex network of viral and host cellular factors.[1][2] Central to this process is the non-structural protein 5A (NS5A), a phosphoprotein with no known enzymatic function but which is indispensable for viral replication.[2] NS5A is a multifunctional protein that plays a critical role in the formation of the membranous web, an endoplasmic reticulum-derived structure that serves as the site for HCV RNA replication.[1] It interacts with numerous viral proteins, including the NS5B RNA-dependent RNA polymerase, and host cell components to regulate viral replication and assembly.[1][2]

Mechanism of Action: this compound's Targeted Inhibition of NS5A

This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS5A protein.[3] Its mechanism of action involves binding to Domain I of NS5A, a region crucial for the protein's function in viral replication.[4] By binding to this domain, this compound disrupts the normal function of NS5A, leading to the inhibition of HCV RNA replication and the assembly of new viral particles.[3][5] This targeted inhibition is the basis for its potent antiviral activity.

Pan-Genotypic Efficacy: A Quantitative Analysis

A key feature of this compound is its potent activity against all six major HCV genotypes.[6] This pan-genotypic coverage simplifies treatment regimens and offers a highly effective option for a broad range of patients. The in vitro efficacy of this compound has been extensively evaluated using HCV replicon assays, which measure the replication of HCV RNA in cultured liver cells.[7] The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.

The table below summarizes the in vitro activity of this compound against chimeric replicons expressing NS5A from various HCV genotypes.

| HCV Genotype | Subtype | This compound EC50 (pM) |

| Genotype 1 | 1a | 19 |

| 1b | 11 | |

| Genotype 2 | 2a | 4 |

| 2b | 20 | |

| Genotype 3 | 3a | 2 |

| Genotype 4 | 4a | 4 |

| 4d | 2 | |

| Genotype 5 | 5a | 2.5 |

| Genotype 6 | 6a | 19 |

| 6e | 12 | |

| 6p | 2.6 |

Data compiled from publicly available prescribing information and scientific literature.

Resistance-Associated Substitutions (RASs)

The emergence of resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors.[8] In vitro resistance selection studies have identified several key amino acid positions where substitutions can confer resistance to this compound.[8] However, this compound maintains activity against many common RASs that confer resistance to first-generation NS5A inhibitors.[8]

The following table details the fold-change in EC50 for this compound against common NS5A RASs in different HCV genotypes.

| Genotype | RAS | Fold Change in EC50 |

| 1a | M28G | >1,000 |

| Q30R | 2.2[9] | |

| L31V | 1.6 | |

| Y93H | 1.8 | |

| Y93N | 178 | |

| 1b | L31V | 1.1 |

| Y93H | 0.6 | |

| 2a | F28S + Y93H | 29 |

| 3a | Y93H | 777 |

Data compiled from scientific literature.[8][9]

High levels of resistance to this compound are observed with specific single mutations in genotype 1a (e.g., M28G, A92K, Y93H/N/R/W) and genotype 1b (A92K).[8] In other genotypes, such as 2b, 3a, and 6a, certain single and double mutants can also lead to high-level resistance.[8]

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a fundamental tool for evaluating the in vitro antiviral activity of compounds like this compound.[7][10]

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium.[7]

-

Transfection: The cells are transfected with an HCV replicon RNA, which is a subgenomic HCV RNA molecule capable of autonomous replication.[7] These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[10]

-

Compound Treatment: The transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (this compound).[7]

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.[7]

-

Quantification of Replication: The level of HCV replicon replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring viral RNA levels using quantitative real-time PCR (qRT-PCR).[7][10]

-

Cytotoxicity Assessment: Concurrently, the viability of the cells is assessed to determine if the compound has any cytotoxic effects.[7]

-

Data Analysis: The EC50 value is calculated by plotting the inhibition of viral replication against the compound concentration.

Resistance Analysis

Identifying and characterizing RASs is crucial for understanding the potential for treatment failure.

Methodology:

-

Resistance Selection: HCV replicon cells are cultured in the presence of increasing concentrations of the antiviral drug over a prolonged period.[11] This selective pressure encourages the growth of viral populations with reduced susceptibility.

-

Isolation of Resistant Clones: Individual colonies of resistant cells are isolated and expanded.

-

Genotypic Analysis: The NS5A coding region of the viral RNA from the resistant clones is amplified using reverse transcription-polymerase chain reaction (RT-PCR).[12]

-

Sequencing: The amplified DNA is then sequenced to identify any amino acid substitutions compared to the wild-type virus.[12] Sanger sequencing or next-generation sequencing (NGS) can be used for this purpose.[13]

-

Phenotypic Analysis: The identified substitutions are introduced into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to the antiviral drug is then tested using the HCV replicon assay to confirm that the substitution confers resistance and to quantify the degree of resistance (fold-change in EC50).

Visualizing the Landscape of HCV Replication and this compound's Action

HCV Replication Complex and NS5A's Central Role

Caption: The HCV replication complex formation and the inhibitory action of this compound on NS5A.

Experimental Workflow for Antiviral Efficacy and Resistance Testing

Caption: A streamlined workflow for determining the efficacy and resistance profile of this compound.

Conclusion

This compound's pan-genotypic activity is a direct result of its potent and specific inhibition of the HCV NS5A protein, a critical component of the viral replication machinery. Its robust in vitro performance across all major HCV genotypes, even in the presence of some resistance-associated substitutions, underscores its clinical significance. The experimental methodologies detailed in this guide provide a framework for the continued evaluation of novel antiviral agents and a deeper understanding of the mechanisms of HCV replication and drug resistance.

References

- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dovepress.com [dovepress.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. natap.org [natap.org]

- 10. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatitis C Resistance-Associated Substitutions Among People Who Inject Drugs Treated With Direct-Acting Antiviral-Containing Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hcvguidelines.org [hcvguidelines.org]

In Vitro Pharmacokinetics and Metabolism of Velpatasvir: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein involved in viral replication and virion assembly. As a component of approved combination therapies, understanding its pharmacokinetic and metabolic profile is crucial for optimizing its clinical use and predicting potential drug-drug interactions. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and metabolism of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is compiled from various preclinical studies and is intended to serve as a valuable resource for researchers and drug development professionals.

Data Summary

The following tables summarize the key quantitative data regarding the in vitro pharmacokinetic and metabolic properties of this compound.

Table 1: In Vitro Permeability and Efflux of this compound

| Parameter | Cell Line | Value | Efflux Ratio (B-A/A-B) | Reference |

| Apparent Permeability (Papp) (A→B) | Caco-2 | 10.3 x 10⁻⁶ cm/s | 1.1 | [1] |

| Apparent Permeability (Papp) (B→A) | Caco-2 | 11.1 x 10⁻⁶ cm/s | [1] |

A→B: Apical to Basolateral; B→A: Basolateral to Apical

Table 2: In Vitro Metabolic Stability of this compound

| System | Parameter | Value | Reference |

| Human Liver Microsomes | Predicted Hepatic Clearance | <0.17 L/h/kg | [1] |

| Human Cryopreserved Hepatocytes | Predicted Hepatic Clearance | <0.07 L/h/kg | [1] |

Table 3: In Vitro Plasma Protein Binding of this compound

| Species | Fraction Unbound (fu) | % Bound | Reference |

| Human | 0.003 | >99.5% | [1][2] |

| Monkey | 0.0041 | 99.59% | [1] |

| Dog | 0.0019 | 99.81% | [1] |

| Rat | 0.0022 | 99.78% | [1] |

Table 4: In Vitro Transporter Inhibition by this compound

| Transporter | IC₅₀ | Reference |

| P-glycoprotein (P-gp) | 2.9 µM | [2] |

| Breast Cancer Resistance Protein (BCRP) | 0.38 µM | [2] |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | 2.9 µM | [2] |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | 2.2 µM | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro pharmacokinetic studies. The following sections outline the typical experimental protocols used to characterize the ADME properties of this compound.

Caco-2 Permeability Assay

The bidirectional permeability of this compound is assessed using Caco-2 cell monolayers, a widely accepted in vitro model for predicting intestinal drug absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow.

-

Transport Experiment:

-

For apical to basolateral (A-B) transport, this compound is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specified time points.

-

For basolateral to apical (B-A) transport, this compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber.

-

-

Sample Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀) Where:

-

dQ/dt is the rate of drug transport

-

A is the surface area of the membrane

-

C₀ is the initial drug concentration in the donor chamber

-

-

Efflux Ratio: The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Metabolic Stability in Human Liver Microsomes and Cryopreserved Hepatocytes

These assays are conducted to determine the intrinsic clearance of this compound and predict its hepatic metabolic clearance.

Methodology for Human Liver Microsomes:

-

Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes, this compound at a specified concentration (e.g., 1 µM), and a buffer system (e.g., phosphate buffer, pH 7.4).

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation: The mixture is incubated at 37°C, and aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

-

Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Methodology for Cryopreserved Hepatocytes:

-

Hepatocyte Suspension: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

-

Incubation: this compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.

-

Sampling and Analysis: Aliquots are taken at different time points, and the reaction is quenched. The concentration of this compound is then measured by LC-MS/MS.

-

Data Analysis: Similar to the microsomal assay, the rate of depletion of the parent drug is used to determine the intrinsic clearance.

Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the extent of drug binding to plasma proteins.

Methodology:

-

Dialysis Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

-

Sample Preparation: One chamber is filled with human plasma containing this compound, and the other chamber is filled with a protein-free buffer.

-

Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

-

Sample Collection and Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers, and the concentration of this compound is measured by LC-MS/MS.

-

Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

CYP Reaction Phenotyping

This assay identifies the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

Methodology:

-

Recombinant CYP Enzymes: this compound is incubated individually with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

-

Incubation and Analysis: The incubation conditions and analytical methods are similar to those used in the microsomal stability assay.

-

Metabolite Formation/Parent Depletion: The rate of disappearance of this compound or the formation of specific metabolites is measured for each CYP isozyme.

-

Identification of Metabolizing Enzymes: The CYP enzymes that show significant metabolism of this compound are identified as the primary contributors to its oxidative metabolism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of this compound and the general workflows for the key in vitro experiments.

Conclusion

The in vitro pharmacokinetic and metabolic profile of this compound demonstrates favorable properties for an orally administered antiviral agent. It exhibits good permeability with a low potential for active efflux, suggesting efficient absorption. The metabolic stability in human liver microsomes and hepatocytes is high, indicating a low hepatic clearance and a longer half-life in vivo. This compound is highly bound to plasma proteins. While it is a substrate for CYP3A4, CYP2B6, and CYP2C8, the metabolic turnover is slow. Importantly, this compound is an inhibitor of key drug transporters, including P-gp, BCRP, OATP1B1, and OATP1B3, which highlights the potential for drug-drug interactions with co-administered substrates of these transporters. This comprehensive in vitro characterization provides a solid foundation for understanding the clinical pharmacology of this compound and for guiding its safe and effective use in the treatment of HCV infection. Further studies to identify the specific metabolites and to quantitatively assess the risk of transporter-mediated drug interactions are valuable for a complete understanding of its disposition.

References

Preclinical Profile of Velpatasvir (GS-5816): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velpatasvir (GS-5816) is a pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1][2] This technical guide provides a comprehensive overview of the preclinical studies that defined the virologic and pharmacokinetic profile of this compound, establishing its foundation for clinical development. The document details its potent antiviral activity across all major HCV genotypes, its resistance profile, and its favorable pharmacokinetic and safety properties in preclinical species. Methodologies for key in vitro assays are also described to provide a practical resource for researchers in the field.

Introduction

Hepatitis C virus infection is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. This compound (GS-5816) emerged as a significant advancement due to its pangenotypic activity, meaning it is effective against all six major HCV genotypes.[3][4] This attribute simplifies treatment regimens by eliminating the need for genotype-specific therapies.[5] this compound's mechanism of action involves targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[6][7] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting the viral life cycle.[6] This guide synthesizes the critical preclinical data that characterized this compound's antiviral properties and established its suitability for human studies.

Mechanism of Action

This compound exerts its antiviral effect by specifically inhibiting the HCV NS5A protein. NS5A is a critical component of the HCV replication complex, often referred to as the "membranous web," where viral RNA synthesis occurs. Although NS5A has no known enzymatic function, it plays a crucial role in regulating the activity of the viral RNA-dependent RNA polymerase (NS5B) and is involved in the assembly of new virions.[2] this compound's binding to NS5A disrupts these processes, leading to a potent inhibition of viral replication.[6]

References

- 1. Clinical Resistance to this compound (GS-5816), a Novel Pan-Genotypic Inhibitor of the Hepatitis C Virus NS5A Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. The Discovery of this compound (GS-5816): The Potent Pan-Genotypic Once-Daily Oral HCV NS5A Inhibitor in the Single-Tablet Regimens Epclusa and Vosevi® | Semantic Scholar [semanticscholar.org]

- 5. Sofosbuvir With this compound (GS-5816) in Treatment-Naive Noncirrhotic Patients With Genotype 1 to 6 Hepatitis C Virus Infection: A Randomized Trial [natap.org]

- 6. m.youtube.com [m.youtube.com]

- 7. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

In Vitro Antiviral Spectrum of Velpatasvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] It is a cornerstone of modern HCV therapy, primarily used in combination with the NS5B polymerase inhibitor sofosbuvir.[3] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity across various HCV genotypes, its susceptibility to resistance-associated substitutions (RASs), the experimental protocols used for its characterization, and its mechanism of action.

Core Antiviral Activity

This compound exhibits potent in vitro activity against all major HCV genotypes (1 through 6).[2][4] Its primary mechanism of action is the inhibition of the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][3][5] By binding to NS5A, this compound disrupts the formation of the viral replication complex, leading to a profound reduction in viral replication.[3]

Quantitative Antiviral Potency

The in vitro potency of this compound is typically quantified by determining its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in cell culture-based assays. The following table summarizes the in vitro EC50 values of this compound against wild-type HCV replicons of major genotypes.

| HCV Genotype/Subtype | Mean EC50 (pM) |

| Genotype 1a | 19 |

| Genotype 1b | 11 |

| Genotype 2a | 4 |

| Genotype 2b | 6 |

| Genotype 3a | 2 |

| Genotype 4a | 4 |

| Genotype 5a | 4 |

| Genotype 6a | 19 |

Note: EC50 values can vary between studies depending on the specific replicon system and cell line used.

Activity Against Resistance-Associated Substitutions (RASs)

The emergence of RASs in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors. This compound maintains activity against many common RASs that confer resistance to first-generation NS5A inhibitors.[6] However, certain substitutions, particularly at positions 28, 30, 31, and 93, can significantly impact its efficacy.[6][7]

The following table summarizes the in vitro activity of this compound against replicons containing specific NS5A RASs, presented as fold change in EC50 compared to the wild-type replicon.

| Genotype/Subtype | NS5A Substitution | Fold Change in EC50 |

| Genotype 1a | M28G | >100 |

| A92K | >100 | |

| Y93H/N/R/W | >100 | |

| Genotype 1b | A92K | >100 |

| L31V + Y93H | >100 | |

| Genotype 2b | C92T | High-level resistance |

| Y93H/N | High-level resistance | |

| Genotype 3a | Y93H/S | >100 |

| Genotype 6a | L31V | High-level resistance |

| P32A/L/Q/R | High-level resistance |

Note: "High-level resistance" indicates a significant reduction in susceptibility, though specific fold-change values may vary. The majority of single RAS-containing replicons in subtypes 1a and 1b retained susceptibility to this compound (<2.5-fold change in EC50).[6]

Experimental Protocols

The in vitro antiviral activity and resistance profile of this compound are primarily determined using HCV replicon assays.[8] These cell-based systems contain a subgenomic HCV RNA that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).

HCV Replicon Assay Protocol

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

In Vitro Transcription: A plasmid DNA encoding the HCV subgenomic replicon is linearized and used as a template for in vitro transcription to generate replicon RNA.

-

Electroporation: The in vitro transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.

-

Drug Treatment: Following electroporation, the cells are seeded in multi-well plates and treated with serial dilutions of this compound.

-

Selection (for stable replicon cell lines): For the generation of stable replicon cell lines, a selectable marker (e.g., neomycin phosphotransferase gene) is included in the replicon construct. Cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that are successfully replicating the HCV replicon.

-

Quantification of HCV Replication: After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified. This is commonly done using a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a dose-response curve.

Visualizations

HCV Replication Cycle and this compound's Mechanism of Action

Caption: HCV replication cycle and the inhibitory action of this compound on NS5A.

Experimental Workflow for In Vitro Resistance Testing

Caption: Workflow for determining this compound's in vitro resistance profile.

Logical Relationship of NS5A Function and Inhibition

Caption: Inhibition of NS5A's essential functions by this compound.

References

- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 6. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]

- 8. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Velpatasvir HCV Replicon Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] It is a key component of several combination therapies for chronic HCV infection.[3][4] The HCV replicon assay is a fundamental tool in the development and characterization of such antiviral compounds. This cell-based system allows for the autonomous replication of subgenomic HCV RNA in a human hepatoma cell line (Huh-7), providing a robust and quantifiable method for assessing the efficacy of antiviral drugs.[5][6] These application notes provide a detailed protocol for utilizing an HCV replicon assay to determine the in vitro potency of this compound.

Mechanism of Action of this compound

This compound inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] By binding to NS5A, this compound disrupts the formation of the viral replication complex, thereby suppressing viral replication.[3]

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes in replicon assays. The data demonstrates the pangenotypic activity of this compound.

| HCV Genotype | Replicon Type | EC50 (pM) | Fold Change vs. Wild-Type | Reference |

| 1a | Luciferase Reporter | 17 | - | [7] |

| 1b | Luciferase Reporter | 4 | - | [7] |

| 2a | Luciferase Reporter | 4 | - | [1] |

| 2b | Luciferase Reporter | 15 | - | [1] |

| 3a | Luciferase Reporter | 2 | - | [1] |

| 4a | Luciferase Reporter | 2 | - | [1] |

| 5a | Luciferase Reporter | 1 | - | [1] |

| 6a | Luciferase Reporter | 10 | - | [1] |

Note: EC50 values can vary depending on the specific replicon construct, cell line, and assay conditions used.

Experimental Protocols

HCV Replicon Assay for Antiviral Potency (EC50 Determination)

This protocol describes a transient luciferase-based HCV replicon assay to determine the potency of this compound.

Materials:

-

Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5)

-

HCV replicon RNA (subgenomic, containing a luciferase reporter gene, specific to the genotype of interest)

-

Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Electroporation buffer (e.g., Cytomix)

-

Electroporator and cuvettes

-

This compound (or other test compound) dissolved in DMSO

-

96-well cell culture plates (white, solid bottom for luminescence assays)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Workflow Diagram:

Caption: Experimental workflow for the HCV replicon assay.

Procedure:

-

Cell Preparation: Culture Huh-7 cells in complete DMEM. On the day of the experiment, harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in electroporation buffer at a concentration of 1 x 10^7 cells/mL.

-

Electroporation: Mix 400 µL of the cell suspension with 10 µg of in vitro transcribed HCV replicon RNA. Transfer the mixture to a 0.4 cm gap electroporation cuvette and deliver a single pulse (e.g., 270 V, 950 µF).

-

Cell Seeding: Immediately after electroporation, transfer the cells to a tube containing 10 mL of complete DMEM. Seed the cell suspension into a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and DMSO only as a negative control (100% replication) and wells with a known HCV inhibitor as a positive control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After the incubation period, remove the medium and lyse the cells by adding 100 µL of luciferase assay reagent to each well. Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Normalize the luciferase signal of the compound-treated wells to the DMSO-treated control wells.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

-

Cell Viability Assay (Cytotoxicity Assessment)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in replicon replication is not due to cell death.

Materials:

-

Huh-7 cells

-

Complete DMEM

-

This compound (or other test compound) dissolved in DMSO

-

96-well cell culture plates (clear bottom)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a tetrazolium-based assay like MTS)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Allow the cells to adhere overnight.

-

Compound Addition: Add 100 µL of serial dilutions of this compound to the wells, mirroring the concentrations used in the replicon assay. Include DMSO-only controls.

-

Incubation: Incubate the plate for 72 hours under the same conditions as the replicon assay.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance.

-

Data Analysis:

-

Normalize the signal of the compound-treated wells to the DMSO-treated control wells.

-

Plot the normalized data against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

-

Calculate the selectivity index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

-

Resistance-Associated Substitutions (RASs)

Prolonged exposure to antiviral agents can lead to the selection of resistant viral variants. In the context of this compound, several resistance-associated substitutions (RASs) in the NS5A protein have been identified. These substitutions can reduce the susceptibility of the virus to the drug.[1][3]

Common this compound RASs:

-

Genotype 1a: M28G, A92K, Y93H/N/R/W[1]

-

Genotype 1b: A92K[1]

-

Genotype 2b: C92T, Y93H/N[1]

-

Genotype 6a: L31V, P32A/L/Q/R[1]

The HCV replicon system is an invaluable tool for studying the emergence and characterization of these RASs. By introducing specific mutations into the replicon construct, researchers can quantify the impact of these substitutions on drug susceptibility.[1]

Conclusion

The HCV replicon assay is a cornerstone of in vitro antiviral drug discovery and development. The protocols outlined in these application notes provide a detailed framework for assessing the potency and cytotoxicity of NS5A inhibitors like this compound. This system not only allows for the determination of pangenotypic efficacy but also facilitates the study of drug resistance, both of which are critical for the development of effective HCV therapies.

References

- 1. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Velpatasvir Efficacy in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and virion assembly.[1][2] this compound inhibits the function of NS5A, thereby disrupting the viral life cycle.[1][3] In combination with the NS5B polymerase inhibitor sofosbuvir, this compound (marketed as Epclusa®) provides a highly effective treatment regimen for all six major HCV genotypes.[1][4][5]

This document provides detailed application notes and protocols for utilizing cell culture models to assess the in vitro efficacy of this compound against HCV. The primary models discussed are the HCV replicon system and the infectious cell culture (HCVcc) system, which are instrumental in preclinical drug development, resistance profiling, and mechanism of action studies.[6][7]

Key Cell Culture Models

The two predominant cell culture systems for studying HCV and testing antiviral efficacy are HCV replicon systems and infectious HCV cell culture (HCVcc) systems.

-

HCV Replicon Systems: These systems utilize subgenomic or full-length HCV RNA molecules that can autonomously replicate within a host cell line, typically the human hepatoma cell line Huh-7 and its derivatives.[6][7][8][9] Replicons often contain a selectable marker (e.g., neomycin resistance) or a reporter gene (e.g., luciferase) to facilitate the quantification of viral replication.[8][9] They are a powerful tool for high-throughput screening of antiviral compounds and for studying the mechanism of action of drugs targeting viral replication.[6][7]

-

Infectious HCV Cell Culture (HCVcc) Systems: The development of the JFH-1 (Japanese fulminant hepatitis 1) isolate, a genotype 2a strain, allowed for the production of infectious virus particles in cell culture.[10] This system, utilizing highly permissive cell lines like Huh-7.5, enables the study of the entire HCV life cycle, including viral entry, assembly, and release.[11][12][13] It is crucial for evaluating inhibitors that target steps beyond RNA replication and for studying viral spread and neutralization.[14]

Table 1: Comparison of HCV Cell Culture Models

| Feature | HCV Replicon System | Infectious HCV (HCVcc) System |

| HCV Component | Subgenomic or genomic HCV RNA | Full-length infectious viral genome |

| Viral Particles | No infectious virus produced | Infectious virus particles produced and secreted |

| Viral Life Cycle Stages | RNA replication, protein translation | Complete life cycle (entry, replication, assembly, release) |

| Primary Cell Line | Huh-7 and its derivatives (Huh-7.5, Lunet)[9][10] | Huh-7 and its derivatives (Huh-7.5)[11] |

| Primary Applications | High-throughput screening, replication inhibitor testing, resistance studies[6][7] | Pan-lifecycle inhibitor testing, neutralization assays, viral spread studies[14][15] |

| Biosafety Level | BSL-2 | BSL-2 |

This compound's Mechanism of Action and Resistance

This compound targets the HCV NS5A protein, which is a phosphoprotein with multiple functions in the viral life cycle.[1][2] By binding to NS5A, this compound disrupts the formation and function of the viral replication complex, leading to a potent inhibition of HCV RNA synthesis.[1][3]

Resistance to this compound can emerge through specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs).[16][17] Common RASs that confer reduced susceptibility to this compound have been identified at positions such as 28, 30, 31, 32, 58, 92, and 93.[16][17][18] Cell culture models are essential for selecting and characterizing these RASs.[10][16][19][20]

Table 2: Key NS5A Resistance-Associated Substitutions for this compound

| HCV Genotype | Key Resistance-Associated Substitutions (RASs) |

| Genotype 1a | M28G, A92K, Y93H/N/R/W[16] |

| Genotype 1b | L31V + Y93H[17] |

| Genotype 2b | C92T, Y93H/N[16] |

| Genotype 3a | Y93H/S[16] |

| Genotype 4a | Y93H[17] |

| Genotype 6a | L31V, P32A/L/Q/R[16] |

Experimental Protocols

Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV replicon-harboring cell line that expresses a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cell line stably harboring an HCV replicon with a luciferase reporter

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for selection, if applicable)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Trypsinize and resuspend the cells in fresh medium without G418.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO only) and a "no cells" control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of HCV Replication:

-

After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

-

Add the luciferase substrate to each well and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the "no drug" control.

-

Plot the normalized values against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol 2: HCVcc Infection and Efficacy Assay

This protocol details the procedure for infecting Huh-7.5 cells with cell culture-derived HCV (HCVcc) and assessing the efficacy of this compound.

Materials:

-

Huh-7.5 cells[10]

-

HCVcc stock (e.g., JFH-1 strain)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

96-well collagen-coated plates

-

Reagents for quantifying HCV RNA (qRT-PCR) or viral protein (immunofluorescence)

Procedure:

-

Cell Seeding:

-

Seed Huh-7.5 cells onto a 96-well collagen-coated plate at a density of 6,000 cells per well and incubate overnight.[14]

-

-

Infection and Treatment:

-

Prepare a working solution of HCVcc in DMEM to achieve a multiplicity of infection (MOI) of 0.01-0.05.[15]

-

Prepare serial dilutions of this compound in DMEM.

-

Aspirate the medium from the cells and add the HCVcc inoculum.

-

After 4-6 hours of incubation, remove the inoculum, wash the cells with PBS, and add fresh medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Replication:

-

By qRT-PCR:

-

Extract total RNA from the cells.

-

Perform a one-step qRT-PCR using primers and a probe specific for the HCV genome.

-

Quantify the HCV RNA levels relative to a housekeeping gene (e.g., GAPDH).

-

-

By Immunofluorescence (Focus Forming Unit Assay):

-

Fix the cells with cold methanol.

-

Permeabilize the cells with a detergent-based buffer.

-

Incubate with a primary antibody against an HCV protein (e.g., NS5A).

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and count the number of infected cells or foci of infection using a fluorescence microscope.[21]

-

-

-

Data Analysis:

-

Determine the reduction in HCV RNA levels or the number of infected foci at each this compound concentration compared to the untreated control.

-

Calculate the EC50 value as described in Protocol 1.

-

Visualizations

Caption: Mechanism of action of this compound in the HCV life cycle.

Caption: Workflow for determining this compound EC50 using a replicon assay.

Conclusion

The HCV replicon and infectious cell culture systems are indispensable tools for the preclinical evaluation of direct-acting antivirals like this compound. These models allow for the robust determination of antiviral potency, the characterization of resistance profiles, and the elucidation of mechanisms of action. The protocols provided herein offer a framework for researchers to effectively utilize these systems in the ongoing efforts to combat HCV infection. Adherence to proper cell culture techniques and careful data analysis are paramount for obtaining reliable and reproducible results.

References

- 1. youtube.com [youtube.com]

- 2. This compound | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Profile of Sofosbuvir and this compound Combination in the Treatment of Chronic Hepatitis C in Children and Adolescents: Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epclusa (sofosbuvir/velpatasvir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Three-Dimensional Cell Culture Systems for Studying Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]

- 18. Clinical Resistance to this compound (GS-5816), a Novel Pan-Genotypic Inhibitor of the Hepatitis C Virus NS5A Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HCV Antiviral Testing Services [imquestbio.com]

- 21. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying HCV RNA Levels in Velpatasvir-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Velpatasvir is a potent, pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Accurate quantification of HCV RNA levels in response to this compound treatment in vitro is crucial for evaluating its antiviral efficacy, determining dose-response relationships, and understanding the mechanisms of drug resistance.

These application notes provide detailed protocols for the in-vitro assessment of this compound's activity against HCV using a cell culture-based replicon system and subsequent quantification of viral RNA by real-time reverse transcription-polymerase chain reaction (RT-qPCR).

Mechanism of Action of this compound

This compound targets the HCV NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.[1][2] By inhibiting NS5A, this compound disrupts the formation of the membranous web, the site of HCV RNA synthesis, and interferes with virion assembly, leading to a significant reduction in viral replication.

Caption: Mechanism of this compound action on the HCV replication cycle.

Quantitative Data Presentation

The antiviral activity of this compound is typically determined by calculating the 50% effective concentration (EC50), which is the concentration of the drug that reduces HCV RNA levels by 50%. The following tables summarize the in-vitro efficacy of this compound against various HCV genotypes using replicon cells.

Table 1: EC50 Values of this compound Against Different HCV Genotypes

| HCV Genotype/Subtype | EC50 (nM) |

| 1a | 0.012 |

| 1b | 0.015 |

| 2a | 0.009 |

| 2b | 0.014 |

| 3a | 0.008 |

| 4a | 0.012 |

| 5a | 0.075 |

| 6a | 0.006 |

| 6e | 0.13 |

Data compiled from publicly available FDA documentation.[3]

Table 2: Illustrative Dose-Response of this compound on HCV Genotype 1a Replicon Cells

| This compound Concentration (nM) | Mean HCV RNA Reduction (%) | Standard Deviation (%) |

| 0.001 | 15.2 | 3.1 |

| 0.005 | 35.8 | 4.5 |

| 0.01 | 48.5 | 5.2 |

| 0.05 | 85.1 | 3.9 |

| 0.1 | 95.3 | 2.1 |

| 1 | 99.2 | 0.8 |

| 10 | >99.9 | 0.1 |

This table presents representative data to illustrate the dose-dependent effect of this compound. Actual results may vary depending on the specific replicon cell line and experimental conditions.

Experimental Protocols

Protocol 1: Maintenance and Treatment of HCV Replicon Cells

This protocol describes the maintenance of human hepatoma (Huh-7) cells harboring an HCV subgenomic replicon and their treatment with this compound.

Materials:

-

Huh-7 cells containing an HCV replicon (e.g., genotype 1a or 1b)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates (96-well plates recommended for dose-response studies)

Procedure:

-

Cell Culture: Maintain the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (typically 500 µg/mL) to ensure the retention of the replicon. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: For antiviral assays, seed the replicon cells into 96-well plates at a density that will result in 70-80% confluency at the time of analysis.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤0.5%).

-

Cell Treatment: Once the cells have adhered to the plate, replace the existing medium with the medium containing the various concentrations of this compound. Include a "no-drug" control (vehicle control with DMSO) and a "no-cell" control (medium only).

-

Incubation: Incubate the treated cells for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO2.

Protocol 2: Quantification of HCV RNA by Real-Time RT-qPCR

This protocol details the extraction of total RNA from the treated cells and the quantification of HCV RNA levels using a one-step real-time RT-qPCR assay targeting the highly conserved 5' untranslated region (UTR) of the HCV genome.

Materials:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

One-step RT-qPCR master mix

-

HCV-specific forward and reverse primers

-

HCV-specific probe (e.g., FAM-labeled)

-

Nuclease-free water

-

Real-time PCR instrument

Primer and Probe Sequences (targeting the 5' UTR):

-

Forward Primer (C-149): 5'-TGCGGAACCGGTGAGTACA-3'[1]

-

Reverse Primer (C-342): 5'-CTTAAGGTTTAGGATTCGTGCTCAT-3'[1]

-

Probe (FT-275): 5'-(FAM)CACCCTATCAGGCAGTACCACAAGGCC(TAMRA)-3'[1]

Procedure:

-

RNA Extraction:

-

Carefully remove the culture medium from the 96-well plate.

-

Wash the cells once with PBS.

-

Lyse the cells directly in the wells by adding the lysis buffer from your chosen RNA extraction kit.

-

Proceed with the RNA extraction according to the manufacturer's protocol.

-

Elute the total RNA in nuclease-free water.

-

-

RT-qPCR Reaction Setup:

-

Prepare a master mix containing the one-step RT-qPCR buffer, reverse transcriptase, DNA polymerase, dNTPs, forward primer, reverse primer, and probe.

-